3-hydroxy-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-8(11)6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDMDNNJDGIVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326583 | |
| Record name | 3-hydroxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15788-97-3 | |
| Record name | 3-hydroxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Hydroxy N Methylbenzamide and Its Chemical Analogs
Established Synthetic Pathways for Benzamide (B126) Core Structures
The formation of the fundamental benzamide scaffold is a critical step in the synthesis of 3-hydroxy-N-methylbenzamide and related molecules. Several established methods are employed to construct this core structure, each with its own advantages and applications.
Amidation Reactions for Formation of the N-methylbenzamide Moiety
The direct condensation of a carboxylic acid with an amine is a primary method for forming the amide bond in the N-methylbenzamide moiety. rsc.org 3-Hydroxybenzoic acid can be amidated to produce a variety of amides, including this compound. chemcess.com This transformation can be achieved through various reagents and conditions.
One common approach involves the activation of the carboxylic acid. For instance, 3-methylbenzoic acid can be reacted with an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-N,N-dimethylaminopyridine (DMAP) and subsequently treated with 2-amino-2-methyl-1-propanol (B13486) to yield the corresponding amide. mdpi.com Another method utilizes the conversion of the carboxylic acid to a more reactive acyl chloride. For example, 3-methylbenzoyl chloride can be reacted with 2-amino-2-methyl-1-propanol to synthesize N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. mdpi.comresearchgate.net Similarly, the reaction of various acid chlorides with salicylamide (B354443) in refluxing pyridine (B92270) is a known method for generating N-benzoyl-2-hydroxybenzamides. nih.gov
The choice of reagents can be crucial for chemoselectivity, especially when dealing with molecules containing other reactive functional groups like hydroxyl groups. rsc.org For instance, a method involving triphenylphosphine (B44618) and iodine has been shown to be effective for the amidation of carboxylic acids, with the order of reagent addition significantly impacting the reaction outcome. rsc.org
| Starting Material | Reagent | Product | Reference |
| 3-Hydroxybenzoic acid | N-methylamine | This compound | chemcess.com |
| 3-Methylbenzoic acid | 2-Amino-2-methyl-1-propanol, DCC, DMAP | N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | mdpi.com |
| 3-Methylbenzoyl chloride | 2-Amino-2-methyl-1-propanol | N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | mdpi.comresearchgate.net |
| Salicylamide | Acid chlorides | N-Benzoyl-2-hydroxybenzamides | nih.gov |
Regioselective Hydroxylation Strategies for Phenolic Derivatives
Introducing a hydroxyl group at a specific position on the benzene (B151609) ring is a key challenge in the synthesis of phenolic derivatives like this compound. Transition-metal-catalyzed C-H hydroxylation has emerged as a powerful tool for this purpose. researchgate.netbeilstein-journals.org These reactions offer a direct route to hydroxylated products, often with high regioselectivity. researchgate.netrsc.org
For example, ruthenium-catalyzed ortho-hydroxylation of benzamides has been successfully demonstrated. researchgate.netbeilstein-journals.org These reactions can tolerate a range of functional groups, making them applicable to complex molecules. beilstein-journals.org Similarly, palladium catalysts have also been employed for the regioselective hydroxylation of benzanilides. researchgate.netrsc.org The choice of metal catalyst (Ru(II) or Pd(II)) can influence the regioselectivity of the hydroxylation, allowing for targeted synthesis of different isomers. researchgate.netrsc.org The regioselectivity is often governed by a combination of steric and electronic factors of the substrate and catalyst. researchgate.netrsc.org
Multi-step Total Synthesis Approaches to Substituted Benzamides
The synthesis of more complex substituted benzamides often requires multi-step sequences. dntb.gov.uaresearchgate.netmedcraveonline.com These approaches allow for the precise installation of various functional groups on the benzamide scaffold.
A typical multi-step synthesis might involve the initial formation of a substituted benzoic acid, followed by activation to an acyl chloride, and subsequent amidation. For example, a synthetic route to N-(4-aminophenyl)-substituted benzamides begins with the conversion of a substituted benzoic acid to its corresponding acyl chloride using thionyl chloride. This is followed by reaction with p-nitroaniline and subsequent reduction of the nitro group to an amine. researchgate.net
Another example involves the synthesis of tri-heterocyclic benzamides, where substituted benzoic acids are first converted to their ethyl esters, then to benzohydrazides, which are subsequently cyclized and coupled with an electrophile to yield the final complex benzamide structure. medcraveonline.com These multi-step strategies provide the flexibility needed to access a wide diversity of substituted benzamide analogs.
Derivatization Strategies for Structural Modification of this compound
Once the this compound core is synthesized, its structure can be further modified to explore structure-activity relationships and fine-tune its properties. Derivatization can occur at the hydroxyl group or the amide nitrogen.
Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group of this compound is a prime site for functionalization. Common modifications include etherification and esterification.
Etherification: The hydroxyl group can be converted to an ether. For example, the hydroxyl group of ortho-hydroxylated benzanilides can be transformed into an alkyl or aryl ether. rsc.org This modification can significantly alter the compound's properties, such as its lipophilicity and hydrogen bonding capacity.
Esterification: The hydroxyl group can also be esterified. For instance, 3-hydroxybenzoic acid can be esterified to form various esters like methyl 3-hydroxybenzoate. chemcess.com While this is a modification of the starting material, similar principles can be applied to the final product.
| Reaction | Reagent | Product Type | Reference |
| Etherification | Alkyl or Aryl Halide | Alkyl or Aryl Ether | rsc.org |
| Esterification | Alcohol/Acid Chloride | Ester | chemcess.com |
Modifications at the N-methyl Amide Nitrogen
The N-methyl group and the amide nitrogen itself can be sites for structural modifications, influencing the compound's conformation and biological activity. ontosight.ai
Introducing different substituents on the amide nitrogen can impact the molecule's ability to form hydrogen bonds and its interaction with biological targets. ontosight.ai For example, the synthesis of N-substituted benzamides can be achieved by reacting a benzoyl chloride with a substituted amine. ontosight.ai
Furthermore, recent research has explored the methoxymethylation of primary amides using methanol (B129727) in a manganese-catalyzed reaction, offering a novel way to modify the amide nitrogen. rsc.org The introduction of a methyl group on an open-chain benzamide analog has been shown to improve binding affinity for certain biological targets. nih.gov The nature of the N-alkyl group can also be critical, with N-benzyl groups being removable under certain conditions to yield the unprotected N-H benzanilide. rsc.org
Substitution Pattern Variations on the Aromatic Ring
The functionalization of the aromatic ring of this compound allows for the creation of a diverse library of chemical analogs with varied electronic and steric properties. These variations can significantly influence the molecule's biological activity and physical characteristics.
A common strategy for synthesizing substituted benzamides involves the condensation of a substituted benzoic acid with an amine. For instance, N-(3-hydroxyphenyl)benzamide can be synthesized by reacting 3-hydroxyaniline with benzoyl chloride in an aqueous medium. researchgate.net This parent molecule can then undergo further modifications. O-alkylation of N-(3-hydroxyphenyl)benzamide with different alkyl halides under reflux conditions in the presence of sodium ethoxide and ethanol (B145695) yields various 3-O-derivatives. researchgate.net
The introduction of different substituents on the benzoyl moiety can also be achieved. For example, the synthesis of various N-benzoyl-2-hydroxybenzamides involves reacting salicylamide with different substituted benzoyl chlorides. nih.gov Similarly, structural analogs with substitutions on the phenyl ring have been synthesized to explore their effects on opioid receptor binding affinity. nih.gov It has been observed that a large substituent, like chlorine or a trifluoromethyl group, in the para position of the phenyl ring is often crucial for maintaining high binding affinity. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions provide a powerful tool for introducing a wide range of substituents. An effective procedure for the synthesis of benzamides from aryl bromides has been developed using a palladium catalyst. researchgate.net This methodology allows for the formation of C-N bonds under relatively mild conditions.
The following table summarizes various substituted analogs of this compound and the synthetic approaches used.
| Compound | Substituents | Synthetic Method | Reference |
| 3-O-alkylated N-(3-hydroxyphenyl)benzamides | Various alkyl groups at the 3-hydroxy position | O-alkylation of N-(3-hydroxyphenyl)benzamide with alkyl halides. | researchgate.net |
| N-[(4-ethylphenyl)carbamoyl]-2-hydroxybenzamide | 4-ethylphenylcarbamoyl group on the nitrogen of 2-hydroxybenzamide | Reaction of salicylamide with 4-ethylbenzoyl chloride followed by further modifications. | nih.gov |
| 3,4-dichloro-N-substituted benzamides | Chloro substituents at the 3 and 4 positions of the benzoyl ring | Schotten-Baumann condensation of 3,4-dichlorobenzoyl chloride with an appropriate amine. | nih.gov |
Optimization of Reaction Conditions and Process Chemistry
The efficiency and selectivity of benzamide synthesis are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for developing robust and scalable synthetic processes.
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved yields for benzamide formation. Both metal-based and organocatalytic systems have been successfully employed.
Palladium catalysts are widely used for the synthesis of benzamides from aryl halides and amides. researchgate.net Nickel catalysis has also emerged as a powerful alternative. An efficient method for the direct carbonylation of aminoquinoline benzamides has been developed using inexpensive Ni(OAc)₂·4H₂O as the catalyst and carbon monoxide as the carbonyl source. acs.org This process exhibits good functional group tolerance. Another nickel-catalyzed method allows for the synthesis of carboxylic acids from benzamide precursors under mild conditions. orgsyn.org
Bimetallic catalysts can also offer enhanced activity. A bimetallic metal-organic framework, Fe₂Ni-BDC, has been shown to be an efficient heterogeneous catalyst for the Michael addition amidation reaction of 2-aminopyridine (B139424) and nitroolefins to produce N-(pyridin-2-yl)-benzamides. mdpi.com This catalyst can be recovered and reused without a significant loss of activity. mdpi.com
The table below highlights different catalytic systems used in benzamide synthesis.
| Catalyst System | Reaction Type | Key Features | Reference |
| Palladium Catalyst | Cross-coupling of aryl bromides and amides | Effective for C-N bond formation. | researchgate.net |
| Ni(OAc)₂·4H₂O / CO | Oxidative C-H/N-H Carbonylation | Uses an inexpensive nickel catalyst and CO as a C1 source. | acs.org |
| Fe₂Ni-BDC MOF | Michael Addition Amidation | Heterogeneous, reusable catalyst with high efficiency. | mdpi.com |
| Nickel/SIPr | Hydrolysis of Amides | Mild conditions for converting amides to carboxylic acids. | orgsyn.org |
The synthesis of chiral benzamide analogs in an enantiomerically pure form is of great interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. Several strategies have been developed to achieve stereoselective synthesis.
One approach involves the use of chiral auxiliaries or catalysts. Chiral chelated lithium amides have been designed and synthesized from (R)-phenylglycine for use in enantioselective reactions. jst.go.jp These chiral ligands can direct the stereochemical outcome of reactions such as Michael additions and aldol (B89426) condensations. jst.go.jp The conjugate addition of chiral lithium amides to α,β-unsaturated esters has proven to be a highly stereoselective method for preparing alicyclic β-amino acids. beilstein-journals.org For instance, the addition of N-benzyl-N-α-methylbenzylamine to tert-butyl perillate (B1240657) was found to be highly stereoselective. beilstein-journals.org
Another strategy is the use of a chiral pool approach, where a readily available chiral starting material is used to build the desired molecule. For example, naturally derived glycones can be used as chiral synthons for the diastereoselective synthesis of C-glycosylated benzopyrans and benzopyrones. researchgate.net
Asymmetric epoxidation is another powerful tool. A synthetic methodology employing a chiral sulfonium (B1226848) salt has been used for the stereoselective synthesis of bengamide E and its analogs. acs.org This method allows for the efficient creation of chiral epoxy amides, which can be further elaborated. acs.org
Recent developments also include atropselective synthesis, where the restricted rotation around a single bond leads to stable stereoisomers. A novel strategy for the stereoselective synthesis of C-N atropisomeric amides based on intramolecular acyl transfer has been reported. rsc.org This method provides high atropselectivity under kinetic control. rsc.org
The following table summarizes different approaches to the stereoselective synthesis of chiral benzamide analogs.
| Method | Key Feature | Example | Reference |
| Chiral Lithium Amides | Use of chiral ligands to direct stereochemistry. | Enantioselective Michael addition of ketone lithium enolates. | jst.go.jp |
| Conjugate Addition | Highly stereoselective addition of chiral amines to α,β-unsaturated esters. | Synthesis of chiral β-amino acid derivatives from perillaldehyde. | beilstein-journals.org |
| Asymmetric Epoxidation | Use of a chiral sulfur ylide for stereoselective epoxidation. | Synthesis of bengamide E and its analogs. | acs.org |
| Intramolecular Acyl Transfer | Atropselective synthesis of C-N atropisomeric amides. | Formation of configurationally stable atropisomers under kinetic control. | rsc.org |
Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Elucidation
Systematic Analysis of Structural Variations and Biological Responses
The pharmacological activity of benzamide (B126) derivatives is significantly influenced by their structural characteristics. Structure-activity relationship (SAR) studies indicate that the N-H group of the amide may act as a hydrogen bond donor, while the carbonyl oxygen can serve as a hydrogen bond acceptor, both crucial for receptor interaction. drugdesign.org Systematic variations of the core benzamide structure have demonstrated that even minor modifications can lead to substantial changes in biological responses. drugdesign.org
For instance, in a study on benzamides as inhibitors of Mycobacterium tuberculosis, the N-methylbenzamide analog showed potent activity. acs.org This highlights the importance of the N-substitution. Further modifications, such as the introduction of different functional groups at various positions, have been explored to optimize activity and selectivity. acs.org The analysis of such analogs reveals that factors like molecular volume, conformational properties, polar surface area, pKa, hydrophobicity, and solubility are all critical determinants of the biological outcome. drugdesign.org
Influence of Aromatic Ring Substitutions on the Pharmacological Profile
The aromatic ring of 3-hydroxy-N-methylbenzamide is a key feature that governs its interaction with biological targets. researchgate.net Substitutions on this ring can significantly alter the electronic, steric, hydrophobic, and hydrogen-bonding characteristics of the molecule, thereby modulating its pharmacological profile. researchgate.net The presence of an aromatic ring can enhance lipophilicity and improve ligand-receptor interactions. researchgate.net
Positional Impact of the Hydroxyl Group
The position of the hydroxyl group on the aromatic ring is a critical determinant of the compound's biological activity. nih.gov This is due to the hydroxyl group's ability to form hydrogen bonds, which can either be beneficial or detrimental to receptor binding depending on its location. nih.govsemanticscholar.org Studies on positional isomers of various compounds have shown clear discrepancies in their interactions based on the spatial accessibility of the functional group. nih.gov
In the context of drug metabolism, the formation of a hydroxyl group on an aromatic ring can lead to various pharmacological outcomes, including enhancement, retention, or loss of activity compared to the parent compound. nih.govsemanticscholar.org For example, theoretical studies on hydroxycoumarin derivatives have shown that changing the position of the OH group significantly affects their antioxidant properties. bohrium.com This underscores the principle that the precise placement of a hydroxyl substituent is crucial for optimizing the desired biological effect.
Effects of Halogenation and Alkyl Group Modifications
The introduction of halogens or alkyl groups to the aromatic ring can profoundly impact the compound's activity. Halogenation, for instance, can alter the electronic properties of the ring and influence its metabolic stability. mdpi.com In a series of N-alkyl arylsulfonamides, the nature of the halogen substituent (F, Cl, Br) influenced the reaction pathway, with more electronegative halogens favoring certain outcomes. mdpi.com
Similarly, alkyl group modifications can affect the steric and hydrophobic properties of the molecule. mdpi.com In the same study, the size of the N-alkyl group was found to be a critical factor, with larger, bulkier groups preventing certain reactions and favoring others due to steric hindrance. mdpi.com These findings demonstrate that both the electronic effects of halogens and the steric effects of alkyl groups are powerful tools for modulating the pharmacological profile of benzamide derivatives.
Conformational Preferences and Their Role in Target Recognition
The three-dimensional conformation of this compound is crucial for its ability to recognize and bind to its biological target. The dihedral angle between the amide group and the benzene (B151609) ring is a key conformational parameter. nih.gov For the related compound 4-hydroxy-N-methylbenzamide, crystallographic studies have shown this angle to be relatively small, indicating a largely planar conformation. nih.gov
The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a receptor or enzyme is a prerequisite for potent biological activity. The rigidity of the aromatic ring contributes to a more defined conformation, which can be advantageous for binding affinity. researchgate.net Computational studies and molecular dynamics simulations are often used to explore the conformational landscape of such molecules and to understand how different substituents might influence their preferred shapes and interactions with their surroundings, such as water molecules. nih.gov
Stereochemical Requirements for Biological Potency and Selectivity
While this compound itself is not chiral, the introduction of chiral centers through modification can lead to stereoisomers with distinct biological activities. The binding pockets of most biological targets are chiral, meaning they can differentiate between enantiomers of a chiral ligand. researchgate.net
The importance of stereochemistry is well-established in medicinal chemistry. For a molecule to be biologically active, its three-dimensional arrangement of atoms must be complementary to that of its target. Even subtle differences in the spatial orientation of functional groups can lead to significant differences in potency and selectivity. Therefore, if chiral analogs of this compound were to be synthesized, it would be expected that one enantiomer would exhibit greater activity than the other.
Mechanistic Investigations of 3 Hydroxy N Methylbenzamide at the Molecular and Cellular Levels
Identification and Validation of Specific Molecular Targets
The initial step in elucidating the mechanism of action of a bioactive compound like 3-hydroxy-N-methylbenzamide involves the identification and validation of its specific molecular targets within the cell. This process is crucial for understanding its pharmacological effects. Based on its structural features, particularly the hydroxybenzamide scaffold, potential targets could include enzymes such as histone deacetylases (HDACs), which are known to be inhibited by some benzamide (B126) derivatives.
Quantitative Binding Studies with Enzymes and Receptors
To confirm and quantify the interaction between this compound and its potential molecular targets, a variety of in vitro binding assays would be employed. These assays are designed to measure the affinity of the compound for a specific protein, providing quantitative data such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).
Commonly used techniques for these studies include:
Radioligand Binding Assays: These assays involve the use of a radiolabeled ligand that is known to bind to the target of interest. The ability of this compound to displace the radioligand is measured, allowing for the determination of its binding affinity.
Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISA can be used to quantify the binding of this compound to a target protein.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a protein immobilized on a sensor chip in real-time, allowing for the determination of association and dissociation rate constants.
Illustrative Data from a Hypothetical Quantitative Binding Study:
The following table represents hypothetical data from a series of binding assays designed to assess the interaction of this compound with a panel of potential enzyme targets.
| Target Enzyme | Assay Type | Measured Parameter | Value (nM) |
| HDAC1 | Fluorescence | IC50 | 150 |
| HDAC2 | Fluorescence | IC50 | 220 |
| HDAC6 | Fluorescence | IC50 | 85 |
| Receptor X | Radioligand Binding | Ki | >10,000 |
| Receptor Y | Radioligand Binding | Ki | >10,000 |
This table is for illustrative purposes only. The presented values are not based on actual experimental results for this compound.
Characterization of Ligand-Protein Interaction Interfaces
Once a specific molecular target has been identified and the binding affinity has been quantified, the next step is to characterize the precise molecular interactions between this compound and the protein. This involves identifying the key amino acid residues in the binding site that are responsible for the interaction.
Techniques used for this characterization include:
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the ligand-protein complex, revealing the exact binding mode and the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-protein interactions in solution, providing information about the conformation of the bound ligand and identifying the protein residues that are in close proximity to the ligand.
Molecular Docking and Molecular Dynamics (MD) Simulations: These computational methods can be used to predict the binding mode of a ligand to a protein and to study the dynamics of the ligand-protein complex.
Hypothetical Key Interactions of this compound with a Target Protein:
The table below illustrates the kind of information that would be obtained from a structural study, detailing the predicted interactions between this compound and the active site of a hypothetical enzyme.
| Functional Group of Ligand | Interacting Residue of Protein | Type of Interaction |
| 3-hydroxyl group | Asp101 | Hydrogen Bond |
| Amide carbonyl oxygen | His142 | Hydrogen Bond |
| N-methyl group | Phe152, Pro153 | Hydrophobic Interaction |
| Benzene (B151609) ring | Trp205 | π-π Stacking |
This table is for illustrative purposes only and represents a hypothetical binding scenario.
Elucidation of Cellular Pathway Modulation and Signal Transduction Cascades
Following the identification of a specific molecular target, it is essential to understand how the interaction of this compound with this target affects cellular function. This involves investigating the modulation of downstream cellular pathways and signal transduction cascades.
For instance, if this compound were found to inhibit a specific histone deacetylase, researchers would then investigate the consequences of this inhibition on cellular processes such as gene expression, cell cycle progression, and apoptosis.
Methods for these investigations include:
Western Blotting: To assess changes in the levels and post-translational modifications of key signaling proteins.
Quantitative Polymerase Chain Reaction (qPCR): To measure changes in the expression of target genes.
Cell-based Assays: To evaluate the effects of the compound on cellular processes such as proliferation, migration, and apoptosis.
Phosphoproteomics and other -omics approaches: To gain a global view of the changes in cellular signaling networks.
Kinetic and Thermodynamic Characterization of Biological Interactions
A comprehensive understanding of the interaction between this compound and its biological target requires a detailed analysis of the kinetics and thermodynamics of the binding event. This information provides insights into the mechanism of binding and the forces that drive the interaction.
Kinetic Analysis: Techniques like Surface Plasmon Resonance (SPR) can provide the association rate constant (kon) and the dissociation rate constant (koff), which describe how quickly the ligand binds to and dissociates from the target. The ratio of these constants (koff/kon) provides the dissociation constant (Kd), a measure of binding affinity.
Thermodynamic Analysis: Isothermal Titration Calorimetry (ITC) is the gold standard for determining the thermodynamic parameters of a binding interaction. It directly measures the change in enthalpy (ΔH) upon binding. The change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can then be calculated, providing a complete thermodynamic signature of the interaction. This allows for the determination of whether the binding is primarily driven by enthalpy (favorable bond formation) or entropy (increased disorder, often due to the release of water molecules from the binding interface).
Illustrative Kinetic and Thermodynamic Data for a Hypothetical Biological Interaction:
This table provides an example of the kinetic and thermodynamic data that would be sought for the interaction of this compound with a validated molecular target.
| Parameter | Value | Units |
| Association Rate Constant (kon) | 1.2 x 10^5 | M⁻¹s⁻¹ |
| Dissociation Rate Constant (koff) | 2.5 x 10⁻³ | s⁻¹ |
| Dissociation Constant (Kd) | 20.8 | nM |
| Change in Enthalpy (ΔH) | -8.5 | kcal/mol |
| Change in Entropy (ΔS) | 15.2 | cal/mol·K |
| Change in Gibbs Free Energy (ΔG) | -10.3 | kcal/mol |
This table contains hypothetical data for illustrative purposes and does not reflect experimentally determined values for this compound.
Advanced Computational Chemistry and Cheminformatics Studies
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein. This technique is instrumental in understanding the interactions that stabilize the ligand-protein complex.
Virtual Screening for Novel Targets
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov While specific large-scale virtual screening studies featuring 3-hydroxy-N-methylbenzamide are not extensively documented in publicly available literature, the principles of this methodology are well-established for similar small molecules.
The process involves the high-throughput docking of a library of compounds against a specific protein target. nih.gov For a compound like this compound, this would entail screening it against a panel of known biological targets, such as kinases, G-protein coupled receptors, or enzymes implicated in various diseases. The results of such a screen would be a ranked list of potential protein targets based on the predicted binding affinity of this compound. These computational hits would then require experimental validation to confirm their biological activity.
A typical workflow for virtual screening to identify novel targets for a compound like this compound would involve the following steps:
| Step | Description |
| Target Selection | Identification of a library of potential biological targets based on disease relevance or structural information. |
| Compound Preparation | Generation of a 3D conformation of this compound. |
| Docking Simulation | Docking of the compound into the binding site of each target protein in the library. |
| Scoring and Ranking | Use of a scoring function to estimate the binding affinity and rank the targets. |
| Hit Selection | Selection of the top-ranking targets for further investigation. |
| Experimental Validation | In vitro assays to confirm the predicted biological activity. |
Binding Mode Prediction and Validation
Once a potential target is identified, molecular docking is employed to predict the specific binding mode of this compound within the active site of the protein. This involves determining the optimal conformation and orientation of the ligand, as well as identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.
For this compound, the hydroxyl and amide functional groups are expected to play a crucial role in forming hydrogen bonds with amino acid residues in the binding pocket of a target protein. The benzene (B151609) ring can participate in hydrophobic and π-π stacking interactions.
Validation of the predicted binding mode is a critical step and is often achieved through more advanced computational techniques like molecular dynamics (MD) simulations. MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for an assessment of the stability of the predicted binding pose and the persistence of key interactions. Experimental techniques such as X-ray crystallography of the ligand-protein complex would provide the ultimate validation of the predicted binding mode.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Reactivity and Spectroscopy
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to determine a variety of properties, including:
Optimized Geometry: Prediction of the most stable three-dimensional structure of the molecule.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Spectroscopic Properties: Simulation of infrared (IR), Raman, and UV-Visible spectra, which can be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions.
Reactivity Descriptors: Calculation of parameters such as chemical potential, hardness, and electrophilicity, which provide insights into the molecule's reactivity towards other chemical species.
While specific DFT studies on this compound are not readily found, research on similar phenolic and benzamide (B126) compounds demonstrates the utility of this approach. For instance, DFT calculations on phenolic compounds have been used to correlate their electronic properties with their antioxidant activity.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govtandfonline.comnih.gov 3D-QSAR extends this by considering the three-dimensional properties of the molecules.
While no specific QSAR or 3D-QSAR models for this compound have been identified in the surveyed literature, the methodology has been successfully applied to series of substituted benzamides and phenolic compounds to understand the structural requirements for their biological activities. nih.govijapbc.com
A typical QSAR study involves the following steps:
| Step | Description |
| Data Set Collection | A series of compounds with known biological activities is compiled. |
| Descriptor Calculation | Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., steric and electrostatic fields). |
| Model Development | Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity. |
| Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |
For a series of derivatives of this compound, a 3D-QSAR study could provide a visual representation of the regions in space where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for biological activity. This information is invaluable for the rational design of new, more potent analogues. For example, a 3D-QSAR study on phenylpyrazole amide derivatives guided the design of new compounds with enhanced bioactivity. nih.gov
Development of Predictive Models for Biological Activity
The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational drug design. These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzamide derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects, including antimicrobial and antiallergic activities. nih.govleidenuniv.nl
However, a thorough review of the scientific literature reveals a notable absence of specific QSAR models or other predictive models for the biological activity of this compound. While numerous studies have successfully developed robust QSAR models for various substituted benzamides, these investigations have not explicitly included or focused on the 3-hydroxy-N-methyl substituted variant. nih.gov The general approach for developing such models for a series of benzamide derivatives would typically involve the steps outlined in the table below.
Table 1: Generalized Workflow for Developing Predictive QSAR Models
| Step | Description | Key Considerations |
| 1. Data Set Selection | Curation of a dataset of benzamide derivatives with experimentally determined biological activity (e.g., IC50, MIC). | Structural diversity and a significant range of activity values are crucial for a robust model. |
| 2. Molecular Descriptor Calculation | Generation of a wide range of numerical descriptors that characterize the physicochemical properties of the molecules (e.g., topological, electronic, steric). | The choice of descriptors can significantly impact the predictive power of the model. |
| 3. Model Building | Application of statistical methods, such as multiple linear regression or machine learning algorithms, to correlate the descriptors with biological activity. | The model should be statistically significant and have good predictive ability. |
| 4. Model Validation | Rigorous validation of the model's predictive power using internal (e.g., cross-validation) and external validation sets. | A well-validated model can be used to reliably predict the activity of new, untested compounds. |
The creation of a predictive model for this compound would necessitate its inclusion in a study with a diverse set of related compounds, from which its predicted activity could be interpolated.
Hierarchical Molecular Overlay for Stereochemical SAR Analysis
Hierarchical molecular overlay is a computational technique used to superimpose molecules to understand their three-dimensional similarities and differences, which is particularly valuable for stereochemical structure-activity relationship (SAR) analysis. This method helps in identifying the common spatial arrangement of pharmacophoric features that are essential for biological activity.
As with predictive modeling, there is a lack of specific published research on the application of hierarchical molecular overlay for the stereochemical SAR analysis of this compound. Studies on broader classes of benzamides have utilized similar 3D-QSAR techniques, like Comparative Molecular Field Analysis (CoMFA), which implicitly involve molecular alignment and overlay to derive insights into the steric and electrostatic requirements for activity. leidenuniv.nl For instance, CoMFA studies on substituted benzamides have revealed that steric effects are often more critical than electrostatic effects for their antiallergic activities. leidenuniv.nl
A hypothetical hierarchical molecular overlay study involving this compound would likely focus on the spatial orientation of the hydroxyl group, the N-methyl amide moiety, and the phenyl ring in relation to a known active conformation of a target receptor.
Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the dynamic interactions between a ligand, such as this compound, and its biological target, revealing details about binding stability, conformational changes, and the role of solvent molecules. mdpi.com
The general applicability of MD simulations to study the interaction of a small molecule like this compound with a protein target is well-established. Such a study would typically involve the steps summarized in the following table.
Table 2: Typical Steps in a Molecular Dynamics Simulation Study
| Step | Description | Information Gained |
| 1. System Setup | Building the initial system containing the protein-ligand complex, solvated in a water box with ions to neutralize the charge. | Preparation of a realistic simulation environment. |
| 2. Minimization | Removing any steric clashes or unfavorable geometries in the initial structure. | A stable starting point for the simulation. |
| 3. Equilibration | Gradually heating and pressurizing the system to the desired simulation conditions (e.g., 300 K, 1 atm). | Ensures the system is well-equilibrated before the production run. |
| 4. Production Run | Running the simulation for a significant period (nanoseconds to microseconds) to sample the conformational space of the complex. | Trajectory of atomic positions over time. |
| 5. Analysis | Analyzing the simulation trajectory to calculate various properties such as RMSD, RMSF, hydrogen bonds, and binding free energies. | Insights into the stability of the ligand in the binding site, key interacting residues, and the overall dynamics of the complex. |
Preclinical Translational Research and Drug Development Perspectives
In Vivo Efficacy Studies in Relevant Disease Models
While specific in vivo efficacy studies for 3-hydroxy-N-methylbenzamide are not extensively documented in publicly available literature, the broader family of benzamide (B126) derivatives has been investigated in a multitude of disease models. Substituted benzamides are known to exhibit a wide range of pharmacological activities, including antipsychotic, antiemetic, and gastroprokinetic effects, primarily through their interaction with dopamine (B1211576) receptors.
For instance, N-phenylbenzamide derivatives have demonstrated in vivo efficacy in mouse models of African trypanosomiasis. One such derivative was shown to be curative when administered orally in an acute infection model. The mechanism of action for these compounds is believed to involve binding to the minor groove of kinetoplast DNA (kDNA), leading to its disruption and subsequent parasite death. Although structurally distinct, these findings highlight the potential for benzamide scaffolds to be effective in infectious disease models.
The therapeutic potential of a compound like this compound would be explored in relevant animal models that reflect human diseases. The selection of these models would be guided by the compound's primary pharmacological target, which is yet to be fully elucidated.
Pharmacokinetic and Pharmacodynamic Profiling
The characterization of a drug candidate's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is a cornerstone of preclinical development.
Metabolic Stability and Biotransformation Pathways
The metabolic fate of N-methylbenzamides has been a subject of investigation. Studies on related compounds provide insights into the potential biotransformation pathways for this compound. A primary metabolic route for N-methylbenzamides involves oxidative metabolism. For example, N-methylbenzamide is metabolized to N-(hydroxymethyl)benzamide. This metabolite can be further oxidized to N-formylbenzamide. Another significant pathway for some benzamides is hydrolysis, breaking the amide bond. For instance, N-methylbenzamide has been shown to be eliminated in the urine of rats as hippuric acid, which is formed after hydrolysis to benzoic acid and subsequent conjugation with glycine (B1666218). nih.gov
The stability of metabolites is also a key consideration. The stability of N-hydroxymethyl compounds can be influenced by substitution on the nitrogen atom. For instance, N-(hydroxymethyl)-N-methylbenzamide has been found to be less stable under alkaline conditions compared to N-(hydroxymethyl)-benzamide. nih.gov The presence of the 3-hydroxy group on the benzene (B151609) ring of this compound would also be expected to influence its metabolic profile, potentially serving as a site for conjugation reactions such as glucuronidation or sulfation.
Table 1: Potential Metabolic Pathways for N-Methylbenzamides
| Metabolic Reaction | Precursor | Metabolite | Notes |
| N-demethylation | N-methylbenzamide | N-(hydroxymethyl)benzamide | A primary oxidative metabolic step. |
| Oxidation | N-(hydroxymethyl)benzamide | N-formylbenzamide | Further oxidation of the N-hydroxymethyl metabolite. |
| Hydrolysis | N-methylbenzamide | Benzoic acid + Methylamine | Cleavage of the amide bond. |
| Conjugation | Benzoic acid | Hippuric acid | Conjugation with glycine for excretion. |
Bioavailability and Distribution Assessment
The bioavailability and distribution of a drug candidate are critical determinants of its potential efficacy. For benzamide derivatives, these properties can be significantly influenced by their physicochemical characteristics, such as lipophilicity.
A study comparing the pharmacokinetics of the substituted benzamide sulpiride (B1682569) with a more lipophilic analogue demonstrated that increased lipophilicity can lead to enhanced penetration across the gastrointestinal membrane and the blood-brain barrier. nih.gov The more lipophilic compound showed a systemic bioavailability of 60.9% after oral administration in rats, compared to 18.2% for sulpiride. nih.gov Furthermore, the brain-to-plasma concentration ratios were approximately two times higher for the more lipophilic compound, indicating better central nervous system distribution. nih.gov
The bioavailability of the nonsteroidal antiandrogen enzalutamide, which contains a benzamide moiety, is at least 84.6% in humans, based on excretion data. wikipedia.org While not directly comparable, this illustrates that benzamide-containing structures can achieve high oral bioavailability. The distribution of a compound is also influenced by its binding to plasma proteins. Enzalutamide, for example, is highly protein-bound (97-98%), primarily to albumin. wikipedia.org The plasma protein binding characteristics of this compound would need to be determined to understand its free (pharmacologically active) concentration in circulation.
Safety Pharmacology and Early Stage Toxicology (General preclinical stage)
Safety pharmacology studies are essential to identify potential adverse effects of a drug candidate on vital physiological functions before it is administered to humans. These studies are typically conducted in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).
The core battery of safety pharmacology studies investigates the effects on the central nervous, cardiovascular, and respiratory systems. For a compound like this compound, this would involve a functional observational battery in rodents to assess neurological and behavioral effects.
Cardiovascular safety is a major focus, with particular attention to the potential for QT interval prolongation, which can increase the risk of life-threatening arrhythmias. An in vitro hERG (human Ether-à-go-go-Related Gene) assay is a standard screen to assess this risk. For example, a safety evaluation of 2-hydroxybenzylamine acetate (B1210297), a compound with some structural similarity to the "hydroxy" and "amine" components of this compound, showed a low risk of cardiac QT wave prolongation in the hERG assay. nih.gov
Early-stage toxicology studies also assess for potential mutagenicity. The Ames test, which uses bacteria to test for gene mutations, is a standard in vitro assay. In the case of 2-hydroxybenzylamine acetate, it was found not to be mutagenic. nih.gov Furthermore, the potential for a compound to induce or inhibit cytochrome P450 (CYP) enzymes is evaluated to assess the risk of drug-drug interactions. The same study on 2-hydroxybenzylamine acetate found that it did not induce the expression of CYP1A2, CYP2B6, or CYP3A4 in human hepatocytes. nih.gov
Table 2: Core Safety Pharmacology Assessments
| System | Typical Study/Assay | Endpoint Examples |
| Central Nervous System | Functional Observational Battery (FOB) / Irwin Test | Changes in behavior, coordination, reflexes, body temperature. |
| Cardiovascular System | In vitro hERG assay, in vivo cardiovascular telemetry in large animals | QT interval prolongation, changes in heart rate, blood pressure, ECG parameters. |
| Respiratory System | Whole-body plethysmography in rodents | Changes in respiratory rate, tidal volume, minute volume. |
Advanced Analytical Methodologies for Characterization and Quantification in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural elucidation of 3-hydroxy-N-methylbenzamide, providing insights into its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 6.5 and 8.0 ppm, with their specific chemical shifts and coupling patterns dictated by the positions of the hydroxyl and N-methylamido substituents. The proton of the hydroxyl group would likely present as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. The N-H proton of the amide group would also appear as a signal that can be broadened and influenced by hydrogen bonding. The methyl group attached to the nitrogen would give rise to a characteristic signal in the upfield region, likely a doublet if coupled to the N-H proton. For the related compound N-methylbenzamide, the N-methyl protons appear as a doublet at approximately 2.95 ppm, and the aromatic protons are observed between 7.3 and 7.8 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons would generate signals between 110 and 160 ppm, with the carbon atom attached to the hydroxyl group showing a characteristic downfield shift. The methyl carbon would be found in the most upfield region of the spectrum. For comparison, in the spectrum of N-methylbenzamide, the carbonyl carbon appears at approximately 168.3 ppm, the N-methyl carbon at 26.9 ppm, and the aromatic carbons at 126.9, 128.6, 131.4, and 134.6 ppm. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges and data from similar compounds.)
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H) |
| Aromatic CH | ¹H | 6.5 - 8.0 | Multiplet |
| Hydroxyl OH | ¹H | Variable (broad) | Singlet |
| Amide NH | ¹H | Variable (broad) | Singlet/Triplet |
| N-Methyl CH₃ | ¹H | ~2.9 | Doublet |
| Carbonyl C=O | ¹³C | ~168 | - |
| Aromatic C-OH | ¹³C | ~155 | - |
| Aromatic CH | ¹³C | 110 - 130 | - |
| Aromatic C-C=O | ¹³C | ~135 | - |
| N-Methyl CH₃ | ¹³C | ~27 | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amide would also appear in this region, typically around 3300 cm⁻¹. The C=O stretching of the amide group (Amide I band) would produce a strong, sharp peak at approximately 1630-1680 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and the C-N stretching of the amide would appear in the 1200-1350 cm⁻¹ range. masterorganicchemistry.comspecac.comvscht.cz The presence of these characteristic peaks would provide strong evidence for the structure of this compound.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch | 3200-3600 | Strong, Broad |
| Amide N-H | Stretch | ~3300 | Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H (CH₃) | Stretch | 2850-2960 | Medium |
| Amide C=O (Amide I) | Stretch | 1630-1680 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium |
| Amide N-H | Bend (Amide II) | 1510-1570 | Medium |
| Amide C-N | Stretch | 1200-1350 | Medium |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the elemental formula.
For this compound (C₈H₉NO₂), the expected monoisotopic mass is approximately 151.0633 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 151. Common fragmentation patterns for amides include alpha-cleavage adjacent to the carbonyl group. libretexts.org This could lead to the formation of characteristic fragment ions. Predicted mass spectrometry data suggests that the protonated molecule [M+H]⁺ would have an m/z of 152.0706, and the sodium adduct [M+Na]⁺ would be observed at m/z 174.0525. uni.lu
Interactive Data Table: Predicted m/z Values for this compound Adducts
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₈H₁₀NO₂]⁺ | 152.07060 |
| [M+Na]⁺ | [C₈H₉NO₂Na]⁺ | 174.05254 |
| [M-H]⁻ | [C₈H₈NO₂]⁻ | 150.05604 |
| [M]⁺ | [C₈H₉NO₂]⁺ | 151.06277 |
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a molecule like this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using a UV detector, set to a wavelength where the compound exhibits strong absorbance, which is expected for an aromatic system. The retention time of the compound under specific chromatographic conditions is a characteristic feature used for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification. A sensitive and simple HPLC method was developed for the determination of a more complex benzamide (B126) derivative, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, using a C18 column with an isocratic elution of acetonitrile-water containing 0.1% formic acid. researchgate.net This demonstrates the applicability of reversed-phase HPLC for the analysis of related structures.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly advantageous for chiral separations, offering faster analysis times and reduced solvent consumption compared to HPLC. selvita.comafmps.be While this compound itself is not a chiral molecule, SFC is a highly relevant technique for the separation of chiral derivatives or related chiral benzamide compounds. In a typical chiral SFC setup, the separation is achieved on a chiral stationary phase (CSP), often based on polysaccharide derivatives. waters.com The mobile phase consists of supercritical CO₂ mixed with a polar organic modifier, such as an alcohol, to adjust the mobile phase strength and achieve the desired separation. The efficiency and environmental benefits of SFC make it a powerful tool in pharmaceutical research for the analysis and purification of enantiomers. selvita.comnih.gov
X-ray Crystallography for Solid-State Structural Determination
A definitive analysis of the solid-state structure of this compound via X-ray crystallography could not be compiled, as the raw crystallographic data is not publicly available.
Patent Landscape and Intellectual Property Analysis in Benzamide Chemistry
Review of Existing Patents Pertaining to 3-hydroxy-N-methylbenzamide and Derivatives
A direct patent search for "this compound" yields limited results, suggesting that this specific compound may not be the central focus of extensive patent protection. However, the patent landscape for structurally related substituted benzamides is rich and varied. Numerous patents claim broad classes of benzamide (B126) derivatives, which could potentially encompass this compound.
Key patent filings in the broader benzamide space include:
Substituted Benzamides as GLUT1 Inhibitors: A significant area of patent activity involves the use of substituted benzamides as inhibitors of glucose transporter 1 (GLUT1) google.com. These patents, such as US9296732B2, often claim a wide range of structures with various substitution patterns on the benzamide core. The focus of these inventions is typically the treatment of diseases characterized by abnormal cell proliferation, such as cancer google.com.
Benzamides for Inflammatory Diseases: Patent applications like WO2020035555A2 describe substituted benzamides for the treatment of pathologic inflammation, including conditions like inflammatory bowel disease, psoriasis, and rheumatoid arthritis google.com. These filings underscore the potential of benzamide derivatives in modulating inflammatory pathways.
Hydroxybenzamide Derivatives as Hsp90 Inhibitors: Chinese patent CN101193862A discloses hydroxybenzamide derivatives as inhibitors of heat shock protein 90 (Hsp90) google.com. This highlights another avenue of therapeutic exploration for this class of compounds, particularly in oncology google.com.
N-phenyl-benzamide Derivatives for Immunosuppressive Therapy: European patent EP0116967A1 covers N-phenyl-benzamide derivatives for controlling malignant, proliferative, and autoimmune diseases, as well as for immunosuppressive therapy in the context of grafting google.com.
Benzamide Derivatives for Neurological and Psychiatric Disorders: A broad range of patents cover the use of benzamide derivatives for various central nervous system disorders. For instance, US20060223861A1 describes N-[phenyl(alkylpiperidine-2-yl)methyl]benzamide derivatives for treating behavioral disorders associated with dementia, psychoses, anxiety, depression, and Parkinson's disease google.com. Substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) have been explored for their efficacy in treating dysthymia and the negative symptoms of schizophrenia, acting as selective antagonists of dopamine (B1211576) D2-D3 receptors nih.gov.
The following interactive table summarizes representative patents and their relevance to the this compound landscape.
| Patent/Application Number | Title | Key Therapeutic Area/Mechanism | Relevance to this compound |
| US9296732B2 | Substituted benzamides and their uses | GLUT1 inhibitors for cancer therapy | Broad claims on substituted benzamides may encompass this structure. |
| WO2020035555A2 | Substituted benzamides and their use in therapy | Treatment of inflammatory diseases | Demonstrates the potential of substituted benzamides in inflammation. |
| CN101193862A | Hydroxybenzamide derivatives and their use as inhibitors of HSP90 | Hsp90 inhibition for cancer treatment | Focus on hydroxybenzamide scaffold is highly relevant. |
| EP0116967A1 | N-phenyl-benzamide derivatives, process for their preparation and medicines containing them | Immunosuppressive and anti-proliferative agents | Highlights the utility of N-substituted benzamides in immunology. |
| US20060223861A1 | Derivatives of N-[phenyl(alkylpiperidine-2-yl)methyl]benzamide, preparation method thereof and application of same in therapeutics | Treatment of neurological and psychiatric disorders | Shows the application of complex benzamide derivatives in CNS disorders. |
Analysis of Therapeutic Claims and Application Areas in Patented Formulations
The therapeutic claims associated with patented benzamide derivatives are diverse, reflecting the ability of this chemical moiety to interact with a wide range of biological targets. A deeper analysis reveals several key application areas:
Oncology: A predominant theme in the patent literature is the application of benzamide derivatives in cancer therapy. The mechanisms of action are varied and include the inhibition of key cellular transporters like GLUT1 and the modulation of crucial proteins such as Hsp90 google.comgoogle.com. The overarching goal of these inventions is to disrupt cancer cell metabolism and survival.
Inflammatory and Autoimmune Diseases: The immunomodulatory potential of benzamides is another significant area of patent claims. These compounds are being explored for their ability to treat a spectrum of inflammatory conditions, from skin diseases like psoriasis to systemic autoimmune disorders such as rheumatoid arthritis google.comgoogle.com.
Central Nervous System Disorders: The utility of substituted benzamides in treating a variety of neurological and psychiatric conditions is well-documented in the patent literature google.comnih.gov. Claims often focus on the treatment of psychosis, depression, anxiety, and neurodegenerative diseases. The mechanism frequently involves the modulation of neurotransmitter receptors, particularly dopamine receptors nih.gov.
Gastrointestinal Motility: Certain substituted benzamides have been patented as gastrointestinal motility stimulating agents, indicating their potential in treating disorders related to digestive function google.com.
Identification of White Spaces and Opportunities for Novel Intellectual Property
Despite the extensive patenting activity in the broader benzamide space, a "white space" analysis reveals several opportunities for generating novel intellectual property, particularly concerning this compound and its close derivatives. A white space analysis involves identifying areas with little to no patenting activity, which can indicate untapped potential for new inventions.
Opportunities for new intellectual property in this area include:
Specific Claims for this compound: Given the lack of patents specifically claiming this compound, there is a clear opportunity to file for composition of matter patents if a novel and non-obvious therapeutic use for this specific compound is discovered.
Novel Derivatives and Analogs: There is potential to develop and patent novel derivatives of this compound with improved efficacy, selectivity, or pharmacokinetic properties. Modifications to the N-methyl group or the substitution pattern on the phenyl ring could lead to new chemical entities with distinct intellectual property protection.
New Therapeutic Indications: Exploring the efficacy of this compound in therapeutic areas not extensively covered by existing benzamide patents could open up new avenues for patenting. For example, its potential role in metabolic diseases, viral infections, or as a payload for antibody-drug conjugates (ADCs) could be investigated acs.org. The use of benzoic acid derivatives in agriculture, as seen with their role in the allelopathic effects of rice, could also inspire novel applications mdpi.com.
Formulation and Drug Delivery Technologies: Even if the compound itself is known, novel formulations that enhance its delivery, stability, or release profile can be patented. This could include controlled-release formulations, targeted delivery systems, or combination therapies with other active agents.
Repurposing and New Mechanisms of Action: Investigating and patenting new mechanisms of action for this compound or its derivatives could lead to valuable intellectual property. If the compound is found to interact with a novel biological target, this discovery could be the basis for a strong patent position.
The following table outlines potential white spaces and strategic opportunities for intellectual property development.
| White Space Area | Description of Opportunity | Potential Patenting Strategy |
| Composition of Matter | Limited patents specifically claiming this compound. | File for patents on novel, therapeutically active derivatives or stereoisomers. |
| New Medical Uses | Exploration of therapeutic areas with less patent congestion for benzamides. | Conduct screening for activity in areas like metabolic disorders, virology, or as an ADC payload and file use patents. |
| Novel Formulations | Improving the delivery and efficacy of the compound through advanced formulations. | Develop and patent controlled-release, targeted, or combination drug delivery systems. |
| Mechanism of Action | Discovery of a novel biological target or pathway modulated by the compound. | File patents covering the method of treating diseases by modulating the newly identified target. |
Future Research Directions and Therapeutic Outlook for 3 Hydroxy N Methylbenzamide
Development of Next-Generation Analogs with Enhanced Potency and Selectivity
A crucial avenue for future research lies in the design and synthesis of next-generation analogs of 3-hydroxy-N-methylbenzamide with improved pharmacological profiles. The core benzamide (B126) scaffold offers a flexible platform for chemical modification to enhance potency and selectivity for specific biological targets. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will be essential to elucidate the structure-activity relationships. Key modifications could include:
Substitution on the phenyl ring: Introducing various functional groups at different positions of the benzene (B151609) ring can significantly impact binding affinity and selectivity.
Modification of the amide linker: Altering the N-methyl group to other alkyl or aryl substituents can influence the compound's pharmacokinetic properties.
Bioisosteric replacement of the hydroxyl group: Replacing the hydroxyl group with other hydrogen bond donors or acceptors may lead to improved interactions with the target protein.
An example of such an approach can be seen in the development of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors, where extensive structural modifications led to analogs with enhanced inhibitory potency. nih.govnih.gov A similar systematic approach for this compound could yield a library of compounds with a range of potencies and selectivities, allowing for the selection of optimal candidates for further development.
Table 1: Potential Modifications for Analog Development
| Modification Site | Potential Substituents | Desired Outcome |
| Phenyl Ring | Halogens, Alkyl groups, Methoxy groups | Improved target binding, altered lipophilicity |
| Amide Nitrogen | Ethyl, Propyl, Cyclopropyl, Phenyl | Enhanced metabolic stability, modified solubility |
| 3-Hydroxy Group | Amino, Carboxyl, Thiol | Altered hydrogen bonding capacity, new target interactions |
Exploration of Combination Therapies and Synergistic Effects
The complexity of many diseases often necessitates multi-target therapeutic approaches. nih.gov Investigating the potential of this compound in combination with existing drugs could unlock synergistic effects, leading to enhanced therapeutic efficacy and potentially reduced side effects. mdpi.com
Future research should focus on identifying rational drug combinations. nih.gov For instance, if this compound is found to target a specific pathway in cancer cells, combining it with a drug that targets a complementary pathway could lead to a more profound anti-tumor effect. nih.gov Preclinical studies using cell lines and animal models will be crucial to identify synergistic interactions and to understand the underlying molecular mechanisms.
Benzamide derivatives have been explored in combination therapies for various conditions, including psychiatric disorders and cancer, suggesting a precedent for this approach. nih.gov The exploration of synergistic interactions between this compound analogs and standard-of-care drugs could pave the way for novel and more effective treatment regimens. medrxiv.org
Application in Underserved Disease Areas and Emerging Therapeutic Targets
The broad biological activities associated with the benzamide scaffold suggest that this compound and its future analogs could have applications beyond their initially identified targets. researchgate.net A strategic area for future research is the exploration of its therapeutic potential in underserved disease areas, including orphan diseases.
One example of a benzamide derivative being investigated for a rare disease is N-hydroxy-4-(3-methyl-2-(S)-phenyl-butyrylamino) benzamide, which has received orphan designation for the treatment of meningioma. europa.eu This highlights the potential for this class of compounds to address unmet medical needs. Screening this compound and its analogs against a panel of targets relevant to rare diseases could uncover novel therapeutic opportunities.
Furthermore, the identification of emerging therapeutic targets provides new avenues for the application of this compound. As our understanding of disease biology evolves, new proteins and pathways are implicated in various pathologies. Proactively screening this compound against these novel targets could lead to the discovery of first-in-class therapeutics.
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the rational drug design process for this compound analogs. nih.govnih.gov These computational tools can analyze vast datasets to predict the biological activity and pharmacokinetic properties of novel compounds, thereby guiding the synthesis of the most promising candidates. actascientific.comarxiv.org
Key applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data to build predictive QSAR models. umk.plsemanticscholar.org These models can then be used to predict the activity of virtual compounds, allowing for the in silico screening of large chemical libraries and the prioritization of molecules for synthesis. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. actascientific.com By providing the model with the this compound scaffold and a set of desired pharmacological parameters, it can generate novel analog structures with a high probability of success.
In Silico ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of drug candidates at an early stage is crucial for reducing late-stage failures. scispace.com ML models can be used to predict these properties for virtual this compound analogs, enabling the selection of compounds with favorable drug-like characteristics. nih.gov
By leveraging these computational approaches, the design-synthesize-test cycle can be significantly shortened, leading to a more efficient and cost-effective discovery of next-generation this compound-based therapeutics. nih.govnih.gov
Q & A
Q. Basic
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., hydroxyl at δ 10.2 ppm, methylamide at δ 2.9 ppm).
- FT-IR : Hydroxyl (3200–3500 cm⁻¹) and amide carbonyl (1650–1680 cm⁻¹) stretches validate functional groups.
- Crystallography :
Single-crystal X-ray diffraction (SXRD) using SHELXL (for refinement) and WinGX (for data processing) resolves molecular geometry. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.12 Å, b = 5.37 Å, c = 25.02 Å, and β = 98.5° are typical for benzamide derivatives .
How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
Advanced
Discrepancies may arise from polymorphism, solvent inclusion, or refinement errors. Strategies include:
Cross-validation : Compare datasets from multiple instruments (e.g., Oxford Xcalibur vs. Bruker D8) .
Refinement software : Test SHELXL (robust for small molecules) against Phenix (for macromolecules) to assess parameter sensitivity .
Complementary techniques : Pair SXRD with powder XRD or solid-state NMR to confirm phase purity .
Example : A study on N-cyclohexyl-3-hydroxybenzamide showed β-angle variations (±0.5°) due to hydrogen-bonding differences, resolved via Hirshfeld surface analysis .
How do substituents on the benzamide core influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
Q. Advanced
- Methodology :
- Synthetic diversification : Introduce substituents (e.g., halogens, alkoxy groups) at positions 4 and 5 via electrophilic substitution or cross-coupling .
- In vitro assays : Test antibacterial activity (MIC against S. aureus) or enzyme inhibition (e.g., COX-2 IC₅₀) to correlate substituent effects .
- Computational modeling : Use DFT (density functional theory) to calculate electrostatic potentials and predict binding affinities.
- Case study : 3-Chloro-N-phenylbenzamide showed enhanced activity over non-halogenated analogs due to increased lipophilicity (logP 2.8 vs. 1.9) .
What experimental design considerations are critical for scaling up this compound synthesis while maintaining yield and purity?
Q. Advanced
Reactor type : Transition from batch to flow chemistry for better temperature control and reduced side reactions (e.g., hydrolysis) .
Catalyst optimization : Screen Pd/C (for hydrogenation) or enzyme-based catalysts (e.g., lipases) for regioselective reactions .
In-line analytics : Implement HPLC-MS to monitor intermediates in real time.
Purification : Use recrystallization (ethanol/water) or simulated moving bed (SMB) chromatography for large-scale purity (>99%) .
How can researchers address contradictions in reported biological activity data for this compound analogs?
Advanced
Contradictions often stem from assay variability or impurity profiles. Mitigation strategies:
Standardized protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1×10⁵ CFU/mL) .
Quality control : Characterize compounds with ≥95% purity (HPLC) and confirm absence of endotoxins (LAL assay).
Meta-analysis : Pool data from multiple studies (e.g., 26 papers in ) to identify trends via multivariate regression.
What computational tools are recommended for predicting the physicochemical properties of this compound?
Q. Basic
- LogP/H-bonding : Use MarvinSketch or ACD/Labs to estimate partition coefficients and solubility.
- Crystal structure prediction : Employ MOLPAK or DASH to simulate packing motifs and stability .
- ADMET profiling : SwissADME or pkCSM predicts bioavailability and toxicity (e.g., CYP450 inhibition risk) .
How can hydrogen-bonding networks in this compound crystals be analyzed to inform material stability?
Q. Advanced
Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H···O=C vs. C–H···π) using CrystalExplorer .
Thermogravimetry (TGA) : Correlate dehydration events (weight loss at 120–150°C) with hydrogen-bond disruption.
Dynamic vapor sorption (DVS) : Assess hygroscopicity under varying humidity (10–90% RH) to predict shelf life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
